BenchChemオンラインストアへようこそ!

1-(Phenoxymethyl)cyclopropan-1-amine

Lipophilicity Blood-Brain Barrier Permeability QSAR

1-(Phenoxymethyl)cyclopropan-1-amine (CAS 742051-91-8) is a cyclopropane-based primary amine featuring a phenoxymethyl substituent directly attached to the cyclopropyl ring, with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. The compound is characterized by a calculated LogP of 2.26 and a polar surface area (PSA) of 35.25 Ų, physicochemical parameters that govern its membrane permeability and oral bioavailability potential.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 742051-91-8
Cat. No. B3281886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenoxymethyl)cyclopropan-1-amine
CAS742051-91-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC=CC=C2)N
InChIInChI=1S/C10H13NO/c11-10(6-7-10)8-12-9-4-2-1-3-5-9/h1-5H,6-8,11H2
InChIKeyDSEKLEWAEDYRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenoxymethyl)cyclopropan-1-amine (CAS 742051-91-8): Core Properties & Procurement Baseline


1-(Phenoxymethyl)cyclopropan-1-amine (CAS 742051-91-8) is a cyclopropane-based primary amine featuring a phenoxymethyl substituent directly attached to the cyclopropyl ring, with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . The compound is characterized by a calculated LogP of 2.26 and a polar surface area (PSA) of 35.25 Ų, physicochemical parameters that govern its membrane permeability and oral bioavailability potential . As a building block in medicinal chemistry, it serves as a constrained amine scaffold with distinct steric and electronic properties compared to unsubstituted cyclopropanamine, positioning it as a candidate for developing central nervous system (CNS) agents and enzyme inhibitors . The compound is commercially available from multiple global suppliers at research-grade purity (typically ≥95%) and is intended exclusively for laboratory research applications .

Why 1-(Phenoxymethyl)cyclopropan-1-amine Cannot Be Interchanged with Generic Cyclopropanamines


The direct substitution of 1-(Phenoxymethyl)cyclopropan-1-amine with unsubstituted cyclopropanamine or other simple cyclopropanamines would fundamentally alter both physicochemical and pharmacological properties, rendering the substitution invalid for applications requiring specific lipophilicity, target engagement, or metabolic stability. The phenoxymethyl moiety confers a LogP increase of approximately 2.2 units relative to cyclopropanamine, drastically shifting the compound from a hydrophilic amine (LogP ~0.07) to a moderately lipophilic scaffold (LogP 2.26) [1]. This shift is critical for blood-brain barrier penetration and membrane partitioning, where the unsubstituted analog would be largely excluded. Furthermore, the phenoxymethyl group introduces aromatic π-stacking and hydrogen-bonding acceptor capacity (via the ether oxygen) that are absent in simpler cyclopropanamines, thereby enabling distinct binding modes to biological targets such as monoamine oxidases and aminergic receptors. Without the phenoxymethyl substituent, the compound loses its class-defining SSAO/VAP-1 inhibitory activity and any associated therapeutic potential, as the cyclopropanamine core alone exhibits negligible activity toward these targets . Therefore, generic substitution is not viable for applications demanding the precise spatial and electronic profile of 1-(phenoxymethyl)cyclopropan-1-amine.

Quantitative Differentiation of 1-(Phenoxymethyl)cyclopropan-1-amine Against Closest Analogs


Lipophilicity Shift: LogP Increase of ~2.2 Units Relative to Unsubstituted Cyclopropanamine

The introduction of the phenoxymethyl group to the cyclopropanamine core results in a pronounced increase in lipophilicity, as quantified by the calculated LogP value. 1-(Phenoxymethyl)cyclopropan-1-amine exhibits a LogP of 2.26, while the parent cyclopropanamine has a LogP of 0.07 [1]. This difference of approximately 2.2 LogP units indicates a >100-fold increase in octanol-water partition coefficient, fundamentally altering the compound's distribution profile and its ability to cross lipid bilayers.

Lipophilicity Blood-Brain Barrier Permeability QSAR

Polar Surface Area: 35.25 Ų Confers Favorable CNS Drug-Likeness

The polar surface area (PSA) of 1-(Phenoxymethyl)cyclopropan-1-amine is 35.25 Ų, which falls well within the optimal range for CNS drug candidates (<70-90 Ų) and is below the typical threshold for oral absorption . In contrast, the parent cyclopropanamine has a PSA of 26.02 Ų, and many N-substituted analogs exhibit PSAs exceeding 50 Ų due to additional polar functional groups [1][2]. The moderate PSA of 35.25 Ų, combined with a LogP of 2.26, places this compound in a favorable region of CNS MPO (Multiparameter Optimization) space, predicting a high likelihood of CNS penetration while maintaining reasonable aqueous solubility.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Molecular Weight: 163.22 g/mol Aligns with Lead-Like Space for Fragment-Based Drug Design

With a molecular weight of 163.22 g/mol, 1-(Phenoxymethyl)cyclopropan-1-amine resides comfortably within the lead-like space (MW <350) and approaches fragment-like criteria (MW <300), making it an ideal starting point for fragment-based drug discovery and subsequent optimization . In contrast, many N-substituted cyclopropanamine derivatives, such as N-{[1-(phenoxymethyl)cyclopropyl]methyl}cyclopentanamine (MW 245), and N-{[1-(phenoxymethyl)cyclopropyl]methyl}tetrahydrothiophen-3-amine (MW 263), have significantly higher molecular weights due to additional ring systems and extended alkyl chains . The lower MW of the target compound provides greater synthetic tractability and leaves ample room for property-guided optimization without exceeding drug-like molecular weight thresholds.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Optimal Research and Procurement Scenarios for 1-(Phenoxymethyl)cyclopropan-1-amine


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

Given its favorable LogP (2.26) and PSA (35.25 Ų), 1-(Phenoxymethyl)cyclopropan-1-amine is the preferred choice over unsubstituted cyclopropanamine for CNS-targeted programs requiring passive diffusion across the blood-brain barrier . The compound's lipophilicity and moderate polarity position it within the optimal CNS MPO range, predicting adequate brain exposure without the excessive non-specific binding associated with highly lipophilic analogs. Researchers developing small-molecule therapeutics for neurological or psychiatric disorders should procure this compound as a starting scaffold, where the phenoxymethyl group provides a vector for additional functionalization while maintaining CNS drug-likeness.

Fragment-Based Lead Discovery and Optimization

With a molecular weight of 163.22 g/mol, 1-(Phenoxymethyl)cyclopropan-1-amine is an ideal fragment-sized building block for library synthesis and structure-based drug design . It offers significantly higher ligand efficiency potential than N-substituted analogs (e.g., N-{[1-(phenoxymethyl)cyclopropyl]methyl}cyclopentanamine, MW 245) and leaves ample room for property-guided optimization without exceeding drug-like molecular weight thresholds . Procurement of this compound is warranted for fragment screening collections and early-stage hit-to-lead campaigns where synthetic tractability and efficient property space exploration are paramount.

SSAO/VAP-1 Inhibitor Scaffold for Inflammatory and Metabolic Disease Research

1-(Phenoxymethyl)cyclopropan-1-amine has been identified as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), an enzyme implicated in inflammation, vascular regulation, and metabolic diseases including NAFLD/NASH [1]. The phenoxymethyl substituent is critical for this inhibitory activity, as unsubstituted cyclopropanamine exhibits negligible SSAO inhibition. Researchers investigating SSAO/VAP-1 as a therapeutic target for inflammatory and fibrotic diseases should select this compound over simple cyclopropanamines to ensure target engagement and to establish structure-activity relationships for lead optimization.

Building Block for Constrained Amine Synthesis in Medicinal Chemistry

The cyclopropane ring confers conformational constraint and metabolic stability compared to acyclic amines, while the primary amine functionality of 1-(Phenoxymethyl)cyclopropan-1-amine provides a versatile handle for amide bond formation, reductive amination, and other diversification reactions . This compound is the appropriate procurement choice for medicinal chemists seeking a pre-functionalized, constrained amine building block that already incorporates a phenoxymethyl group for aromatic interactions, thereby reducing the number of synthetic steps required to reach lead-like molecules compared to starting from unsubstituted cyclopropanamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenoxymethyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.